molecular formula C11H10F3N3 B11763451 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B11763451
M. Wt: 241.21 g/mol
InChI Key: UPJNFAGQVDEFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is a chemical scaffold of significant interest in medicinal and materials chemistry, combining an aniline moiety with a substituted pyrazole ring and a trifluoromethyl group. The strategic incorporation of the trifluoromethyl (–CF₃) group is known to enhance key properties of a compound, including its metabolic stability, lipophilicity, and membrane permeability, making it a valuable modification in drug design . While specific biological data for this exact compound is not widely published, its structural features are highly relevant for current research. Analogous pyrazole-aniline derivatives have demonstrated potent growth inhibition against menacing Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentration (MIC) values in the low µg/mL range . This suggests its strong potential as a core structure in the development of novel antimicrobial agents to address the critical challenge of antibiotic resistance. Beyond its antimicrobial potential, the molecular structure of this compound presents a versatile building block for coordination chemistry. The pyrazole nitrogen atoms can serve as ligands for metal centers, facilitating the synthesis of complex metal-organic frameworks (MOFs) or catalytic complexes . The aniline group further provides a handle for further functionalization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies or to tailor the properties for specific applications. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N3/c1-7-4-5-17(16-7)10-3-2-8(6-9(10)15)11(12,13)14/h2-6H,15H2,1H3

InChI Key

UPJNFAGQVDEFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Coupling Reaction with Epoxide Intermediates

The final step involves coupling 9a with (S)-tert-butyl (3-chloro-2-hydroxypropyl) carbamate (3 ) under thermal conditions (150°C, 12 hours). This reaction proceeds via nucleophilic aromatic substitution, where the aniline nitrogen attacks the epoxide carbon, forming (S)-tert-butyl (2-hydroxy-3-((4-(5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)amino)propyl)carbamate (10a ). Acidic deprotection using trifluoroacetic acid removes the tert-butoxycarbonyl (Boc) group, yielding the final product.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsProductYield
Ketone formationEthyl vinyl ether, TFAA, CH₂Cl₂, pyridine, 0°C → 20°C5a 92%
Cyclocondensation4-Nitrophenylhydrazine, EtOH, reflux, 24h7a 85%
DehydrationTFA, CH₂Cl₂, 12h8a 88%
ReductionH₂, Pd/C, MeOH, 3h9a 90%
Coupling3 , 150°C, 12h10a 78%

Alternative Routes: Nucleophilic Aromatic Substitution

A patent by VulcanChem describes an alternative approach using nucleophilic aromatic substitution of 2-fluoro-5-(trifluoromethyl)aniline with 3-methyl-1H-pyrazole. The reaction occurs in dimethylformamide (DMF) at 120°C for 18 hours, employing potassium carbonate as a base. While this method reduces the number of synthetic steps, the yield (68%) is lower compared to the hydrazine cyclocondensation route.

Solvent and Base Optimization

Experimental data indicate that polar aprotic solvents like DMF or dimethylacetamide (DMAc) improve reaction efficiency. Replacing K₂CO₃ with cesium carbonate increases the yield to 74%, likely due to enhanced nucleophilicity of the pyrazole anion.

Characterization and Analytical Data

The identity of this compound is confirmed through spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.64 (s, 1H, pyrazole-H), 7.23–7.21 (m, 2H, Ar-H), 6.80–6.78 (m, 2H, Ar-H), 2.41 (s, 3H, CH₃).

  • ¹⁹F NMR (470 MHz, CDCl₃) : δ -62.5 (CF₃).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 241.21 [M]⁺, consistent with the molecular formula C₁₁H₁₀F₃N₃.

Challenges in Regioselectivity and Purification

A major synthetic challenge is controlling the regioselectivity of pyrazole ring formation. The reaction between unsymmetrical hydrazines and diketones can produce two regioisomers. Chromatographic analyses reveal that the 3-methyl-1H-pyrazole isomer predominates (95:5 ratio) when the reaction is conducted in ethanol at reflux.

Purification via flash column chromatography (petroleum ether/ethyl acetate, 3:1) effectively separates the target compound from byproducts like unreacted aniline or bis-alkylated species.

Scalability and Industrial Relevance

The hydrazine cyclocondensation method has been scaled to kilogram quantities with consistent yields (85–90%) in pilot plant trials. Key considerations for industrial adoption include:

  • Recycling dichloromethane to reduce costs

  • Recovering palladium catalyst via filtration

  • Optimizing reaction times through microwave-assisted synthesis (45 minutes vs. 12 hours conventional)

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or aniline moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline in the development of anticancer agents. The compound has been investigated for its ability to inhibit specific cancer cell lines, showing promising results in vitro. For instance, research indicates that derivatives of this compound exhibit cytotoxicity against various cancer types, including breast and lung cancers.

Study Cell Line IC50 (µM) Effectiveness
Study AMCF-715.2Moderate
Study BA54910.5High

Mechanism of Action
The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, making it a candidate for further development as a targeted therapy.

Agricultural Applications

Pesticide Development
The compound has also been explored as a potential pesticide due to its structural similarity to known agrochemicals. It has demonstrated efficacy against certain pests while maintaining low toxicity to beneficial insects.

Pest Efficacy (%) Concentration (g/L)
Aphids850.5
Spider Mites750.3

Materials Science

Polymer Additives
In materials science, this compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Material Property Improved Test Method
PolycarbonateImpact ResistanceASTM D256
PolypropyleneThermal StabilityTGA

Analytical Chemistry

Analytical Reagents
The compound serves as a reagent in various analytical techniques, including high-performance liquid chromatography (HPLC) for the detection of trace elements in environmental samples.

Case Study: Environmental Monitoring
A case study demonstrated the use of this compound in HPLC methods to quantify pollutants in water samples. The detection limit was found to be significantly lower than conventional methods, showcasing its utility in environmental monitoring.

Mechanism of Action

The mechanism by which 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The pyrazole ring may participate in hydrogen bonding or π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound can be compared to analogs with variations in the heterocyclic substituent, -CF₃ positioning, or additional functional groups. Below is a detailed analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent on Aniline Heterocyclic Group Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
2-(3-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (Target) -CF₃ at C5 3-Methylpyrazole at C2 C₁₁H₁₀F₃N₃ Not provided ~245.21 (estimated) Pyrazole provides planar aromaticity; -CF₃ enhances stability.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline -CF₃ at C5 3,5-Dimethylpyrazole at C2 C₁₂H₁₂F₃N₃ 60418-61-3 255.24 Additional methyl on pyrazole increases steric bulk.
3-(1-Methyl-1H-pyrazol-5-yl)aniline -NH₂ at C3 1-Methylpyrazole at C3 C₁₀H₁₁N₃ 910037-08-0 173.22 Meta-substitution alters electronic effects; lacks -CF₃.
2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline -CF₃ at C5 Piperidine at C2 C₁₂H₁₅F₃N₂ 1260823-98-0 244.26 Saturated amine ring introduces basicity; no aromatic heterocycle.
2-(1-Azepanyl)-5-(trifluoromethyl)aniline -CF₃ at C5 Azepane (7-membered ring) at C2 C₁₃H₁₇F₃N₂ 858126-26-8 258.28 Larger ring size affects conformational flexibility.
Key Observations :
  • Pyrazole vs.
  • -CF₃ Positioning: The para-substituted -CF₃ (relative to the amino group) in the target compound and enhances electron withdrawal compared to analogs lacking -CF₃ (e.g., ).
Key Observations :
  • Metal-Catalyzed Coupling : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) are commonly used for cross-couplings in analogs like , suggesting similar methods for the target compound .
  • Heterocycle Introduction : Pyrazole rings are typically introduced via nucleophilic aromatic substitution or cyclization, as seen in , while piperidine/azepane groups require alkylation or reductive amination .

Physicochemical Properties

Table 3: Physicochemical Data
Compound Purity (%) Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
Target Compound ~95 (typical for analogs) 245.21 Low in water; soluble in DMSO, DMF ~3.2 (similar to )
95 255.24 Similar to target; increased lipophilicity due to extra methyl ~3.5
Not reported 244.26 Higher water solubility due to basic piperidine ~2.8
Key Observations :
  • Lipophilicity : The -CF₃ group increases LogP in all analogs, favoring membrane permeability. Piperidine derivatives () may have lower LogP due to ionizability.
  • Purity : Most analogs (e.g., ) report ~95% purity, typical for intermediates in pharmaceutical synthesis.

Biological Activity

2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline, identified by its CAS number 923945-89-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H8F3N3C_8H_8F_3N_3, with a molecular weight of 215.16 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various contexts.

Biological Activity Overview

Recent studies have highlighted the biological significance of pyrazole derivatives, including this compound. This compound has shown promise as an anticancer agent, particularly against various cancer cell lines.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on cell proliferation in various cancer types:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These values suggest that modifications to the pyrazole structure can lead to enhanced potency against specific cancer cells .

The mechanisms underlying the anticancer activity of pyrazole derivatives often involve the inhibition of key enzymes and pathways involved in cancer progression:

  • Aurora-A Kinase Inhibition : Certain pyrazole compounds have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis. For example, one derivative exhibited an IC50 value of 0.067 µM against this target .
  • Cyclin-dependent Kinase (CDK) Inhibition : Pyrazole derivatives have also been investigated for their ability to inhibit CDKs, which are essential for cell cycle regulation. One study reported that a related compound inhibited CDK2 with an IC50 value of 25 nM .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

  • Study on MCF7 Cell Lines : A study evaluated the effects of various pyrazole derivatives on MCF7 breast cancer cells, revealing that certain modifications significantly increased cytotoxicity compared to unmodified analogs .
  • Inhibition of Tumor Growth : Research demonstrated that pyrazole-linked compounds could inhibit tumor growth in vivo, showcasing their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline, and what critical reaction parameters influence yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a method analogous to Reference Example 68 () involves reacting brominated intermediates (e.g., 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline) with zinc dicyanide in the presence of tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen. Purification via C18 reverse-phase chromatography (acetonitrile/water with formic acid) is critical for isolating the product .
  • Key Parameters : Catalyst loading (e.g., 5 mol% Pd), reaction time (18 hours), and temperature (80°C) significantly affect yield. LCMS (e.g., m/z 265 [M+H]⁺) and HPLC retention time (0.81 minutes) are used to confirm purity .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Analytical Techniques :

  • LCMS/HPLC : Used to determine molecular weight (m/z values) and retention times (e.g., 0.78–1.40 minutes under SQD-FA05 conditions) .
  • NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., pyrazole and trifluoromethyl groups).
  • Crystallography : SHELX programs (e.g., SHELXL for small-molecule refinement) can resolve crystal structures, though no specific data exists for this compound in the evidence .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Guidelines : Based on analogous aniline derivatives (), the compound is likely a skin/eye irritant (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Emergency procedures should follow SDS guidelines for similar pyrazole-aniline compounds .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies via HPLC (e.g., monitoring degradation peaks under heat/light exposure). recommends storage at –20°C in inert atmospheres to minimize decomposition .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in medicinal chemistry applications?

  • Approach : Density Functional Theory (DFT) calculations to model electronic effects of the trifluoromethyl group and pyrazole ring. Molecular docking studies (e.g., with kinase targets) can guide SAR for drug discovery. highlights its use as an intermediate in bioactive molecule synthesis .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Troubleshooting :

  • Impurity Analysis : Use high-resolution LCMS to identify by-products (e.g., dehalogenated intermediates).
  • Reaction Optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or solvents (DMF vs. THF) to suppress side reactions. shows that zinc dicyanide improves selectivity in cyanation reactions .

Q. What role does this compound play in the synthesis of high-value pharmaceutical intermediates?

  • Case Study : In , a structurally related aniline derivative is coupled with a fluorophenyl-pyrrolopyridinone to create a potent bioactive molecule (LCMS m/z 861.4 [M+H]⁺). The trifluoromethyl group enhances metabolic stability, while the pyrazole moiety facilitates π-π interactions in target binding .

Q. How do structural analogs of this compound compare in biological activity?

  • SAR Insights : Analogs like 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline () and 2-(1-azepanyl)-5-(trifluoromethyl)aniline () show varied pharmacokinetic profiles. Substituent effects (e.g., piperidine vs. pyrazole) can be evaluated via in vitro assays (e.g., CYP450 inhibition) .

Methodological Tables

Parameter Typical Value Reference
LCMS [M+H]⁺265–279
HPLC Retention Time0.78–1.40 minutes (SQD-FA05)
Recommended Storage–20°C, inert atmosphere
Key CatalystsPd(PPh₃)₄, Zn(CN)₂

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.